Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate
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Overview
Description
Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate is a chemical compound with the molecular formula C17H13ClN2O7 and a molecular weight of 392.75 . This compound is known for its unique structure, which includes a terephthalate core substituted with a 4-chloro-3-nitrobenzoyl group and two dimethyl ester groups. It is primarily used in scientific research and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate typically involves the following steps:
Starting Materials: The synthesis begins with terephthalic acid, 4-chloro-3-nitrobenzoic acid, and dimethyl sulfate.
Esterification: Terephthalic acid is esterified with methanol in the presence of a strong acid catalyst to form dimethyl terephthalate.
Amidation: The dimethyl terephthalate is then reacted with 4-chloro-3-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Chemical Reactions Analysis
Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Scientific Research Applications
Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of advanced materials with specific properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules and affect various biochemical pathways .
Comparison with Similar Compounds
Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate can be compared with similar compounds such as:
Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)isophthalate: This compound has a similar structure but with an isophthalate core instead of a terephthalate core.
Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)phthalate: This compound has a phthalate core instead of a terephthalate core.
Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)benzoate: This compound has a benzoate core instead of a terephthalate core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and chloro groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
dimethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O7/c1-26-16(22)10-3-5-11(17(23)27-2)13(7-10)19-15(21)9-4-6-12(18)14(8-9)20(24)25/h3-8H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEARBDRQBFDZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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